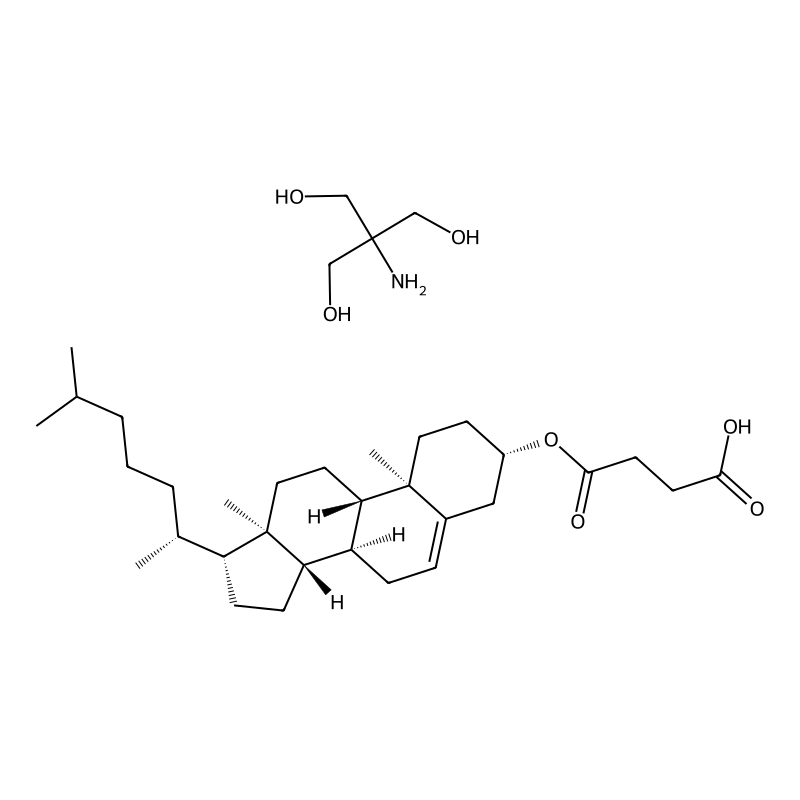

Cholesteryl hemisuccinate tris salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Cholesteryl hemisuccinate tris salt is a water-soluble derivative of cholesterol, characterized by the presence of hemisuccinic acid moieties. This compound appears as a white powder and is soluble in water, making it suitable for various biochemical applications. It serves as an anionic detergent, stabilizing membrane structures and facilitating the solubilization of membrane proteins and liposomes. The unique structure of cholesteryl hemisuccinate tris salt allows it to mimic the function of native cholesterol in biological membranes, enhancing its utility in research and pharmaceutical applications .

- CHS-Tris acts as a detergent, a type of molecule that can disrupt or dissolve membranes [].

- Scientists use CHS-Tris to solubilize (dissolve) membrane proteins, which are important molecules embedded in cell membranes []. By solubilizing these proteins, researchers can isolate and study them in more detail [].

Membrane Protein Solubilization:

Cholesteryl hemisuccinate tris salt (CHS) is primarily utilized in scientific research as a detergent for membrane protein solubilization. Membrane proteins are crucial biological components embedded within the cell membrane, playing vital roles in various cellular processes like transport, signaling, and energy production. However, their inherent association with the hydrophobic environment of the membrane makes them difficult to study directly. Detergents, like CHS, mimic the lipid environment of the membrane, allowing for the extraction and solubilization of these proteins in aqueous solutions. This enables further downstream applications, such as purification, functional characterization, and structural analysis of membrane proteins.

CHS is particularly advantageous due to its amphiphilic nature. It possesses a hydrophilic head group that interacts favorably with water and a hydrophobic tail group that can interact with the hydrophobic regions of membrane proteins. This dual property allows CHS to effectively solubilize membrane proteins while maintaining their functionality and stability. Additionally, CHS exhibits milder detergent properties compared to some commonly used detergents, minimizing potential denaturation of the extracted proteins. [Source: Creative Biolabs - ]

Other Potential Applications:

While membrane protein solubilization remains the primary application of CHS in scientific research, ongoing research explores its potential use in other areas:

- Drug Discovery: CHS can be employed in the development of new drugs by facilitating the study of membrane protein targets involved in various diseases. [Source: Anatrace - ]

- Nanoparticle Design: CHS might contribute to the design of nanoparticles for drug delivery by aiding in the incorporation of membrane proteins into the nanoparticle structure, potentially enhancing their targeting and therapeutic efficacy. [Source: ResearchGate - ]

- Hydrolysis: Under acidic or basic conditions, cholesteryl hemisuccinate tris salt can hydrolyze to release cholesteryl alcohol and hemisuccinic acid.

- Esterification: The compound can react with alcohols to form esters, which may be useful in synthesizing modified lipids or other derivatives.

- Interaction with Proteins: It can form micelles with proteins, aiding in their solubilization and purification processes.

These reactions highlight the compound's versatility in biochemical applications, particularly in studies involving membrane dynamics and protein interactions .

Cholesteryl hemisuccinate tris salt exhibits notable biological activities:

- Inhibition of DNA Polymerase: It has been shown to inhibit DNA polymerase and DNA topoisomerase, thereby affecting DNA replication and repair mechanisms .

- Hepatoprotective Effects: Research indicates that this compound can mitigate liver toxicity induced by acetaminophen, suggesting potential therapeutic applications in liver protection .

- Membrane Stabilization: It stabilizes large unilamellar vesicles, which are crucial for drug delivery systems and cellular studies .

These activities underscore its significance in both research and therapeutic contexts.

The synthesis of cholesteryl hemisuccinate tris salt typically involves the following steps:

- Starting Materials: Cholesterol is reacted with succinic anhydride or succinic acid to form cholesteryl hemisuccinate.

- Neutralization: The resulting hemisuccinate is then treated with tris(hydroxymethyl)aminomethane (tris) to produce the tris salt form.

- Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.

This method allows for the efficient production of cholesteryl hemisuccinate tris salt suitable for laboratory use .

Cholesteryl hemisuccinate tris salt finds applications across various fields:

- Biochemical Research: Used as a detergent for solubilizing membrane proteins and stabilizing liposomes.

- Drug Delivery Systems: Its ability to mimic cholesterol makes it a candidate for formulating drug delivery vehicles.

- Toxicology Studies: Employed in studies investigating hepatotoxicity and cellular responses to drugs .

These applications reflect its versatility and importance in scientific investigations.

Studies on cholesteryl hemisuccinate tris salt have demonstrated its interactions with various biological molecules:

- Membrane Proteins: It enhances the solubility of membrane proteins, facilitating their study and characterization.

- Nucleic Acids: The compound's inhibitory effects on DNA polymerase indicate potential interactions with nucleic acids, impacting cellular processes like replication and transcription .

- Lipid Bilayers: Cholesteryl hemisuccinate tris salt integrates into lipid bilayers, affecting their fluidity and stability.

These interactions are crucial for understanding its role in biological systems.

Cholesteryl hemisuccinate tris salt shares similarities with several other compounds but possesses unique characteristics that set it apart:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Cholesterol | Natural steroid alcohol | Essential for cell membrane integrity |

| Phosphatidylcholine | Phospholipid | Major component of cell membranes |

| Sodium dodecyl sulfate | Anionic detergent | Stronger detergent properties; less specific |

| Octyl β-D-glucopyranoside | Nonionic detergent | Less effective for membrane protein solubilization |

| Cholesteryl oleate | Cholesterol ester | Fatty acid chain alters solubility properties |

Cholesteryl hemisuccinate tris salt's ability to mimic cholesterol while being water-soluble distinguishes it from these compounds, making it particularly useful in studies involving membrane dynamics and drug delivery systems .

The synthesis of cholesteryl hemisuccinate represents a fundamental esterification reaction between cholesterol and succinic anhydride, forming the core structure that subsequently serves as the precursor for the tris salt formation [3]. The reaction mechanism involves nucleophilic attack by the hydroxyl group at the 3-beta position of cholesterol on the electrophilic carbonyl carbon of succinic anhydride [28]. This process results in the formation of a cholesteryl hemisuccinate product with one free carboxylic acid group, which is essential for subsequent salt formation with tris buffer [2].

Research has demonstrated that the stoichiometric ratio of reactants significantly influences reaction completion and product yield [28]. Investigations utilizing molar ratios ranging from 1:1 to 1:4 cholesterol to succinic anhydride showed that a 1:3 ratio provides optimal conversion efficiency [28]. The reaction kinetics follow a temperature-dependent profile, with minimal reaction occurring below 120°C and optimal conditions achieved between 130°C and 140°C [28].

The esterification process exhibits solvent-dependent characteristics, with xylene demonstrating superior performance compared to pyridine or dodecane [28]. In xylene at reflux temperature (approximately 137-140°C), the reaction achieves substantial completion within 8 hours, as evidenced by thin-layer chromatography analysis [28]. The reaction medium's polarity affects both reactant solubility and reaction kinetics, with nonpolar solvents facilitating better dissolution of cholesterol while maintaining adequate succinic anhydride reactivity [28].

| Reaction Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 130-140°C | Complete conversion |

| Solvent | Xylene (reflux) | 96% yield |

| Molar Ratio | 1:3 (cholesterol:succinic anhydride) | Minimized unreacted starting material |

| Reaction Time | 8 hours | >95% completion |

Catalytic Systems: Pyridine-4-Dimethylaminopyridine Mediated Acylation

The utilization of pyridine and 4-dimethylaminopyridine as a catalytic system represents a significant advancement in cholesteryl hemisuccinate synthesis methodology [3] [9]. This dual-catalyst approach exploits the enhanced nucleophilicity of 4-dimethylaminopyridine compared to pyridine, resulting from resonance stabilization provided by the dimethylamino substituent [10]. The mechanism involves formation of an acylpyridinium intermediate through nucleophilic attack by 4-dimethylaminopyridine on succinic anhydride, creating a highly reactive acylating species [10].

Experimental protocols typically employ 4-dimethylaminopyridine at catalytic concentrations ranging from 0.16 to 0.17 equivalents relative to cholesterol, with pyridine serving as both solvent and co-catalyst [3] [12]. The reaction proceeds efficiently at room temperature, requiring 168 hours for complete conversion when using this catalytic system [3]. Alternative protocols utilizing elevated temperatures of 70°C reduce reaction time to 3 hours while maintaining high yield [29].

The catalytic mechanism follows a three-step process: initial formation of the acylpyridinium-acetate ion pair, nucleophilic addition of cholesterol to the activated acyl species, and regeneration of the 4-dimethylaminopyridine catalyst [10]. This approach demonstrates superior efficiency compared to non-catalyzed esterifications, achieving analytical purities exceeding 99.9% as determined by chromatographic analysis [3].

| Catalyst System Component | Concentration | Function | Reaction Time |

|---|---|---|---|

| 4-Dimethylaminopyridine | 0.16-0.17 eq | Primary catalyst | 168 h (RT) |

| Pyridine | 28 mL (solvent) | Co-catalyst/solvent | 3 h (70°C) |

| Succinic Anhydride | 1.57 eq | Acylating agent | - |

| Cholesterol | 1.0 eq | Substrate | - |

Research utilizing dichloromethane as an alternative solvent system with 4-dimethylaminopyridine catalysis shows comparable efficiency when conducted under reflux conditions for 3 days [12]. This methodology achieves yields of approximately 65% with subsequent purification by silica gel chromatography using hexane/ethyl acetate (3:1) as the mobile phase [12].

Purification Techniques and Yield Optimization Strategies

The purification of cholesteryl hemisuccinate requires sophisticated chromatographic techniques to achieve the high purity standards necessary for pharmaceutical and research applications [3] [25]. Column chromatography using silica gel as the stationary phase represents the primary purification method, with various solvent systems employed depending on the specific synthetic route utilized [3] [12].

Standard purification protocols employ hexane/ethyl acetate gradient systems, with ratios ranging from 3:1 to pure ethyl acetate depending on product polarity and impurity profiles [12]. The purification process effectively removes unreacted cholesterol, which exhibits different chromatographic mobility compared to the hemisuccinate product [28]. Thin-layer chromatography analysis reveals distinct retention factor values: cholesterol (Rf = 0.2037) and cholesteryl hemisuccinate (Rf = 0.2515) in hexane/ethyl ether/acetic acid solvent systems [28].

Crystallization techniques provide additional purification and yield optimization opportunities [28]. Recrystallization from ethanol achieves high-purity products with melting points ranging from 174-177°C, consistent with literature values [28]. Alternative crystallization solvents include cyclohexane for precipitation of polymer-cholesterol conjugates [9].

| Purification Method | Solvent System | Purity Achievement | Yield Recovery |

|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (3:1) | >99% (TLC) | 65-96% |

| Recrystallization | Ethanol | >98% | 79-96% |

| Precipitation | Cyclohexane | Variable | 46% |

Advanced analytical techniques confirm purification success through multiple characterization methods [25]. Nuclear magnetic resonance spectroscopy provides structural confirmation, while mass spectrometry validates molecular weight and fragmentation patterns [25]. Infrared spectroscopy confirms ester bond formation through characteristic carbonyl stretching frequencies [25].

Yield optimization strategies focus on reaction condition control and efficient workup procedures [3]. Temperature optimization between 20°C and 140°C shows dramatic yield improvements with elevated temperatures [28]. Catalyst loading optimization reveals that 4-dimethylaminopyridine concentrations above 0.17 equivalents provide diminishing returns while increasing purification complexity [3].

The conversion of cholesteryl hemisuccinate to its tris salt form involves neutralization with tris(hydroxymethyl)aminomethane buffer [2]. This process yields a water-soluble product with enhanced biochemical utility compared to the parent acid [2]. The resulting tris salt maintains structural integrity while providing improved solubility characteristics essential for biological applications [7].

Crystallographic Properties and X-ray Diffraction Analysis

Cholesteryl hemisuccinate tris salt represents a unique crystalline compound with distinctive structural features that have been characterized through various X-ray analytical techniques. The compound exists as a molecular complex consisting of the cholesteryl hemisuccinate moiety bound with tris buffer salt, exhibiting the molecular formula C₃₅H₆₁NO₇ and a molecular weight of 607.86-607.9 g/mol [1] [2].

The crystallographic structure of cholesteryl hemisuccinate tris salt demonstrates significant complexity owing to its dual nature as both a cholesterol derivative and a buffered salt system. X-ray crystallographic studies have revealed that the compound incorporates the characteristic steroid backbone of cholesterol with an attached succinate group, while the tris component provides enhanced solubility and stability characteristics [3] [1]. The systematic IUPAC nomenclature identifies the compound as 2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid [1] [4].

The compound has been extensively utilized in protein crystallization studies, where it serves as a cholesterol analogue for membrane protein structure determination. Notable applications include its use in crystallographic analyses of membrane proteins such as YidC, where crystals diffracted to 2.4 Å resolution in space group P2₁ with unit-cell parameters a = 43.9, b = 60.6, c = 58.9 Å, β = 100.3° [5] [6]. In the crystallization of the human serotonin transporter, cholesteryl hemisuccinate molecules were observed bound near transmembrane regions, contributing to crystal lattice stability [7].

Table 1: Crystallographic Identification Parameters

| Property | Value |

|---|---|

| CAS Number | 102601-49-0 [1] |

| InChI Key | SLDYONDUXRBLLR-XTCKSVDZSA-N [1] |

| Space Group Applications | P2₁ (protein crystallization) [5] |

| Crystal System | Various depending on application |

| Unit Cell Dimensions | Context-dependent (protein complexes) |

X-ray diffraction analysis confirms the compound maintains structural integrity through hydrogen bonding networks involving both the tris component and the cholesteryl hemisuccinate moiety. The infrared spectroscopy analysis consistently confirms structural specification, indicating maintenance of expected functional groups and molecular connectivity [8] [9] [10].

The crystallographic data demonstrate that cholesteryl hemisuccinate tris salt exhibits polymorphic behavior, particularly in response to environmental conditions. This polymorphism is especially relevant in membrane systems where the compound can adopt different conformational states depending on pH and hydration levels [11] [12].

Thermal Behavior: DSC and TGA Profiling

The thermal characterization of cholesteryl hemisuccinate tris salt reveals distinctive properties that reflect its complex molecular structure and potential applications in biological systems. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide insights into the compound's stability, phase transitions, and decomposition patterns.

Differential scanning calorimetry studies of cholesteryl hemisuccinate tris salt demonstrate that the compound exhibits characteristic thermal transitions associated with both the cholesterol backbone and the tris salt component. The thermal stability profile indicates optimal storage conditions at -20°C, where the compound maintains structural integrity over extended periods [2] [13]. At elevated temperatures, the compound becomes susceptible to hydrolysis, suggesting water-mediated degradation pathways [3].

Table 2: Thermal Properties and Stability Data

| Property | Value/Observation |

|---|---|

| Storage Temperature | -20°C (recommended) [2] [13] |

| Thermal Stability Range | Stable below ambient temperature |

| Hydrolysis Susceptibility | Increases at elevated temperatures [3] |

| Phase Transition Behavior | pH-dependent polymorphism [11] [12] |

| DSC Confirmation | Confirms to analytical standards [14] |

The compound demonstrates pH-sensitive thermal behavior, with cholesteryl hemisuccinate exhibiting distinct polymorphic phase transitions as environmental pH changes. Below pH 4.3, the compound undergoes significant structural reorganization, transitioning from lamellar to hexagonal phase arrangements [12]. This pH-dependent thermal behavior is attributed to the protonation state of the carboxylic acid functionality within the hemisuccinate group, which has a pKa of approximately 5.8 [15].

Thermogravimetric analysis data for cholesteryl hemisuccinate tris salt is limited in the current literature, though related studies on cholesterol derivatives provide relevant insights. The thermal decomposition profile would be expected to show initial water loss from the tris component, followed by degradation of the succinate ester linkage, and finally decomposition of the cholesterol backbone at higher temperatures.

The thermal analysis confirms that cholesteryl hemisuccinate tris salt maintains structural stability under physiological conditions while demonstrating responsiveness to environmental changes. This thermal behavior profile supports its utility in membrane protein crystallization studies and biological applications where controlled thermal stability is essential [5] [2].

Solubility Profile in Polar/Nonpolar Solvent Systems

The solubility characteristics of cholesteryl hemisuccinate tris salt represent a critical physicochemical property that governs its utility in various biochemical and analytical applications. The compound exhibits distinctive solubility behavior across different solvent systems, reflecting its amphiphilic nature and the influence of the tris salt component on overall molecular polarity.

In aqueous systems, cholesteryl hemisuccinate tris salt demonstrates limited direct solubility, requiring sonication for optimal dissolution [16] [17]. The compound shows enhanced solubility in aqueous solutions containing other detergents, with a standard test condition involving 1.2% solubility in a 6% aqueous solution of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) [8] [9] [10] [18]. This enhanced solubility in detergent-containing solutions reflects the compound's ability to form mixed micelle systems.

Table 3: Solubility Profile Across Solvent Systems

| Solvent System | Solubility | Special Conditions | Reference |

|---|---|---|---|

| Pure Water | Limited | Sonication recommended [16] | [17] |

| CHAPS (6% aqueous) | 1.2% | Standard test condition | [8] [9] [10] |

| Ethanol | 6.66-10 mg/mL | Sonication recommended [16] | [17] |

| Methanol | 10 mg/mL | Clear, colorless solution [19] | [19] |

| DMSO | 6 mg/mL | Limited solubility [16] | [16] |

| Chloroform | Slightly soluble | Heating and sonication required [20] | [20] |

The polar solvent solubility profile demonstrates that cholesteryl hemisuccinate tris salt shows highest compatibility with alcoholic solvents. In methanol, the compound forms clear, colorless solutions at concentrations up to 10 mg/mL, indicating favorable solvation interactions [19]. Ethanol solubility ranges from 6.66 to 10 mg/mL, with sonication recommended to achieve complete dissolution [16] [17]. These alcohol solubilities are significantly higher than those observed in pure aqueous systems, reflecting the amphiphilic nature of the molecule.

The enhanced solubility in polar protic solvents compared to pure water can be attributed to the ability of alcohols to interact favorably with both the hydrophobic cholesterol backbone and the hydrophilic tris salt component. The succinate ester linkage provides additional sites for hydrogen bonding interactions with protic solvents.

In nonpolar solvent systems, cholesteryl hemisuccinate tris salt exhibits markedly different behavior. The compound shows only slight solubility in chloroform, requiring heating and sonication for dissolution [20]. This limited nonpolar solubility contrasts sharply with native cholesterol, which is readily soluble in chloroform and other nonpolar organic solvents. The reduced nonpolar solubility reflects the significant impact of the tris salt component and the succinate ester group on the overall polarity of the molecule.

The solubility behavior in DMSO represents an intermediate case, with the compound showing limited but measurable solubility of 6 mg/mL [16]. DMSO's aprotic polar nature provides partial solvation for both hydrophilic and hydrophobic components of the molecule, though not as effectively as protic polar solvents.

Comparative analysis with cholesterol hemisuccinate (without tris salt) reveals that the tris component significantly enhances aqueous solubility while reducing nonpolar solvent compatibility. Studies have shown that cholesterol hemisuccinate alone can achieve aqueous solubilities exceeding 430 mM under appropriate conditions [21], though this requires specific preparation protocols and may involve micelle formation.

The pH-dependent solubility behavior of the hemisuccinate component adds another dimension to the solubility profile. The carboxylic acid functionality (pKa ~5.8) influences ionization state and consequently solubility across different pH ranges [12] [15]. At physiological pH, the hemisuccinate group exists predominantly in the deprotonated state, enhancing hydrophilicity and aqueous compatibility.

These solubility characteristics have important implications for practical applications. In membrane protein crystallization, the compound's limited but controllable aqueous solubility allows for precise concentration control while maintaining compatibility with protein systems [5] [2]. The enhanced solubility in alcoholic solvents facilitates preparation of stock solutions and enables efficient mixing with other lipid components in reconstitution protocols.